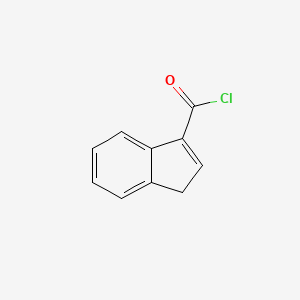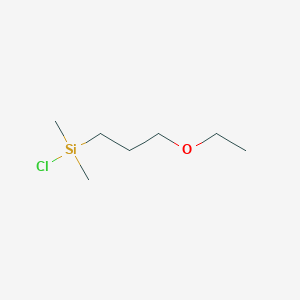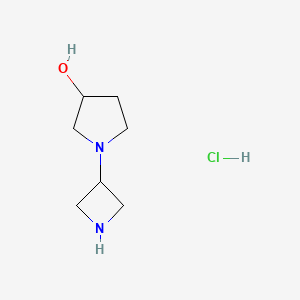![molecular formula C7H3ClN4 B11912709 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B11912709.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is an organic compound with the molecular formula C7H3ClN4 It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketone esters. The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired product . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, fused ring systems, and various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5H-pyrrolo[2,3-d]pyrimidine: Similar structure but different positioning of the chlorine atom.
2-Bromo-5H-pyrrolo[3,2-d]pyrimidine: Bromine atom instead of chlorine.
2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine: Fluorine atom instead of chlorine.
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H3ClN4 |
|---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-10-3-6-5(12-7)1-4(2-9)11-6/h1,3,11H |
InChI-Schlüssel |
DULYAZBERGSMBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





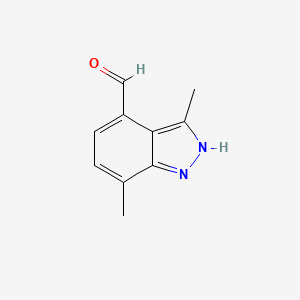
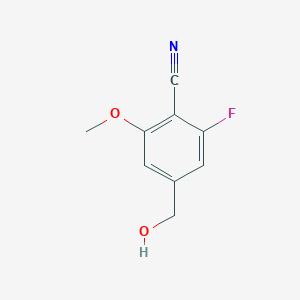
![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)



